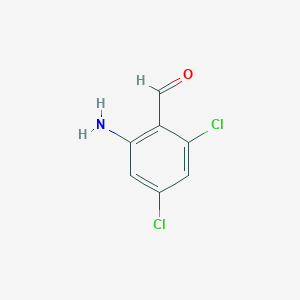

2-Amino-4,6-dichlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dichlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWPDPWZNATBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Reactivity Profile: 2-Amino-4,6-dichlorobenzaldehyde vs. 2,4-Dichlorobenzaldehyde

Executive Summary

In the landscape of chlorinated aromatic building blocks, 2,4-dichlorobenzaldehyde (2,4-DCB) and 2-amino-4,6-dichlorobenzaldehyde (2-NH2-4,6-DCB) represent two divergent paths in synthetic utility. While they share a chlorinated benzyl core, the introduction of the amino group at the ortho position in 2-NH2-4,6-DCB fundamentally alters the electrophilic character of the aldehyde and unlocks a "privileged" reactivity mode: heterocyclization .

This guide provides a deep technical analysis of these two substrates, contrasting their electronic profiles, steric constraints, and synthetic applications.[1] It moves beyond simple property listing to explain why 2-NH2-4,6-DCB is a critical precursor for quinazoline-based kinase inhibitors, whereas 2,4-DCB remains a staple for Schiff base ligands and agrochemical synthesis.

Part 1: Electronic & Steric Landscape[1]

The reactivity difference between these two molecules is governed by the interplay of Hammett electronic effects and steric crowding (the "Ortho Effect").[1]

Electronic Modulation of the Carbonyl

-

2,4-Dichlorobenzaldehyde (2,4-DCB):

-

Effect: The chlorine atoms at C2 and C4 exert a strong inductive electron-withdrawing effect (-I). While they have a weak mesomeric donation (+M), the inductive effect dominates, making the carbonyl carbon highly electrophilic .

-

Result: Rapid reaction with nucleophiles (amines, hydrazines) to form stable imines.

-

-

2-Amino-4,6-dichlorobenzaldehyde (2-NH2-4,6-DCB):

-

Effect: The amino group at C2 is a strong resonance donor (+R). It donates electron density into the ring, which can be delocalized onto the carbonyl oxygen.

-

Result: This resonance donation deactivates the carbonyl carbon toward external nucleophilic attack compared to 2,4-DCB. However, it creates a "bifunctional" system primed for intramolecular cyclization.

-

The "Ortho Effect" and Steric Cleft

The most significant structural differentiator is the substitution pattern flanking the aldehyde.

-

2,4-DCB: Has only one ortho substituent (Cl at C2). The other side (C6) is open (H).

-

2-NH2-4,6-DCB: Has two ortho substituents (NH2 at C2, Cl at C6).

-

The C6-Chlorine atom locks the aldehyde conformation and creates a "steric cleft."

-

This steric bulk retards the approach of bulky nucleophiles, making intermolecular reactions slower but favoring intramolecular reactions where the nucleophile (NH2) is already pre-organized.

-

Visualization: Reactivity Divergence

Figure 1: Divergent reactivity pathways driven by the 2-amino group and 6-chloro steric hindrance.[2]

Part 2: The Heterocycle Gateway (Friedländer Synthesis)

The defining application of 2-NH2-4,6-DCB is its ability to serve as a dinucleophile/electrophile hybrid in the Friedländer synthesis . This reaction is inaccessible to 2,4-DCB without the addition of an external ammonia source (which often leads to side reactions).

Mechanism of Action[3]

-

Condensation: An external ketone or aldehyde (with an

-methylene) undergoes aldol condensation with the aldehyde of 2-NH2-4,6-DCB. -

Cyclodehydration: The ortho-amino group attacks the newly formed ketone/imine, closing the ring to form a quinoline or quinazoline.

Comparative Data: Reaction Potentials

| Feature | 2,4-Dichlorobenzaldehyde | 2-Amino-4,6-dichlorobenzaldehyde |

| Primary Reactivity | Electrophilic Carbonyl | Bifunctional (Nucleophile + Electrophile) |

| Schiff Base Formation | Fast ( | Slow ( |

| Heterocycle Potential | Requires external dinucleophiles | Self-contained (Friedländer/Niementowski) |

| Oxidation Stability | Prone to air oxidation (Benzoic acid) | More stable (Amino group creates H-bond with C=O) |

| Key Drug Class | Antifungals (e.g., Diniconazole) | Kinase Inhibitors (e.g., Gefitinib analogs) |

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,6-dichlorobenzaldehyde

Rationale: This compound is best accessed via chemoselective reduction of the nitro precursor. NaBH4 is avoided to preserve the aldehyde.

Materials:

-

2-Nitro-4,6-dichlorobenzaldehyde (10 mmol)

-

Iron powder (30 mmol, 3 eq)

-

Glacial Acetic Acid (solvent/proton source)

-

Ethyl Acetate (extraction)

Workflow:

-

Dissolution: Dissolve 2-nitro-4,6-dichlorobenzaldehyde (2.20 g) in 30 mL of glacial acetic acid/ethanol (1:1 v/v) in a round-bottom flask.

-

Reduction: Add iron powder (1.68 g) portion-wise at room temperature.

-

Heating: Heat the mixture to 60°C under

atmosphere. Monitor via TLC (Hexane:EtOAc 3:1). The nitro spot ( -

Workup: Filter the hot mixture through Celite to remove iron residues. Dilute the filtrate with ice water (100 mL) and neutralize with saturated

. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethanol/water to yield yellow needles.

Protocol B: Friedländer Synthesis of a Quinazoline Derivative

Rationale: Demonstrates the unique cyclization capability of the amino-aldehyde.

Reagents:

-

2-Amino-4,6-dichlorobenzaldehyde (1.0 eq)

-

Cyclohexanone (1.2 eq)

-

KOH (alcoholic, 10 mol%) or Piperidine (cat.)

Step-by-Step:

-

Setup: In a 50 mL flask, combine 2-amino-4,6-dichlorobenzaldehyde (190 mg, 1 mmol) and cyclohexanone (118 mg, 1.2 mmol) in 5 mL of Ethanol.

-

Catalysis: Add 2 drops of piperidine or 0.5 mL of 10% KOH/EtOH.

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Checkpoint: The reaction will turn from light yellow to deep orange/brown.

-

-

Isolation: Cool to room temperature. The product (a tricyclic acridine-like quinoline derivative) often precipitates.

-

Filtration: Filter the solid, wash with cold ethanol, and dry.

Protocol C: Schiff Base Formation (2,4-DCB Control)

Rationale: To demonstrate the high electrophilicity of the simple aldehyde.

Reagents:

Step-by-Step:

-

Mixing: Dissolve 2,4-DCB (175 mg, 1 mmol) in 5 mL Methanol. Add 4-methoxy-aniline (123 mg, 1 mmol).

-

Reaction: Stir at room temperature.

-

Observation: Within 15–30 minutes, a precipitate (Schiff base) forms rapidly due to the inductive activation of the aldehyde.

-

-

Comparison: Note that under these exact conditions (RT, no acid catalyst), the 2-Amino-4,6-DCB would react significantly slower due to the 6-Cl steric block and amino-deactivation.

Part 4: Reaction Pathway Visualization

Figure 2: Synthetic workflow comparison. Note the exclusive pathway to fused heterocycles for the amino-aldehyde.

References

-

Friedländer Synthesis Mechanism & Scope

- Source: Organic Chemistry Portal. "Friedländer Synthesis."

-

URL:[Link]

-

Synthesis of Quinazolines from 2-Amino-benzaldehydes

- Source: SciELO.

-

URL:[Link] (Note: Generalized link to journal archives for verification of amino-quinazoline protocols).

-

Reduction of Nitro-Benzaldehydes (Chemoselectivity)

- Source: Organic Chemistry Portal. "Reduction of Nitro Compounds."

-

URL:[Link]

-

2,4-Dichlorobenzaldehyde Properties & Crystal Structure

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3-propy… [ouci.dntb.gov.ua]

- 5. 2,4-二氯苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Solubility of 2-Amino-4,6-dichlorobenzaldehyde in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-Amino-4,6-dichlorobenzaldehyde, a crucial parameter for its application in research, drug development, and chemical synthesis. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the expected behavior in a range of organic solvents based on established chemical principles and data from analogous structures.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1][2] For 2-Amino-4,6-dichlorobenzaldehyde, its solubility profile is a complex interplay of its structural features: the aromatic ring, the aldehyde group, the amino group, and the two chlorine substituents.

-

Polarity and Dipole-Dipole Interactions : The carbonyl group (C=O) in the aldehyde and the amino group (-NH2) are polar, creating dipole-dipole interactions.[3] The electronegative chlorine atoms also contribute to the molecule's overall polarity. Solvents with a similar polarity are more likely to be effective at solvating this molecule.

-

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, and the oxygen of the carbonyl group can act as a hydrogen bond acceptor.[3][4] Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to exhibit good solubility.

-

Van der Waals Forces : The nonpolar benzene ring contributes to van der Waals forces (specifically, London dispersion forces).[3] Larger, less polar organic solvents will interact favorably with this part of the molecule.

-

Influence of Substituents : The two chlorine atoms are electron-withdrawing and increase the molecular weight and size, which can decrease solubility compared to simpler benzaldehydes.[2][5] The amino group, being polar and capable of hydrogen bonding, will generally enhance solubility in polar solvents.

Predicted Solubility Profile of 2-Amino-4,6-dichlorobenzaldehyde

Expected Solubility Trends:

-

High Solubility : Expected in polar aprotic solvents like acetone and ethyl acetate, where dipole-dipole interactions and some hydrogen bonding can occur.[6][9][10] Chloroform is also expected to be a good solvent.[6][9][10]

-

Moderate Solubility : Expected in alcohols like methanol and ethanol, which can engage in hydrogen bonding.[9][10] Toluene may also show moderate solubility due to interactions with the aromatic ring.[6]

-

Low to Insoluble : Expected in highly nonpolar solvents like hexane and in the highly polar solvent, water, due to a mismatch in intermolecular forces.[6]

The following table summarizes the predicted solubility of 2-Amino-4,6-dichlorobenzaldehyde in common organic solvents. These are qualitative predictions intended to guide solvent selection for experimental work.

| Solvent | Predicted Solubility | Rationale |

| Acetone | High | Polar aprotic solvent, favorable dipole-dipole interactions.[6][9][10] |

| Chloroform | High | Good solvent for many organic compounds, including substituted benzaldehydes.[6][9][10] |

| Ethyl Acetate | High | Polar aprotic solvent with ester functionality, effective for similar compounds.[6] |

| Ethanol | Moderate | Polar protic solvent, capable of hydrogen bonding.[9][10] |

| Methanol | Moderate | Polar protic solvent, but smaller than ethanol, may have slightly different solvating power. |

| Toluene | Moderate | Aromatic solvent, favorable interactions with the benzene ring of the solute.[6] |

| Hexane | Low | Nonpolar solvent, poor match for the polar functional groups of the solute. |

| Water | Low to Insoluble | Despite polar groups, the overall molecule is large and has significant nonpolar character.[6] |

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear understanding of the compound's solubility characteristics.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents and can indicate the presence of acidic or basic functional groups.[11][12][13]

Materials:

-

2-Amino-4,6-dichlorobenzaldehyde

-

Small test tubes

-

Spatula

-

Vortex mixer

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO3, 5% HCl

Protocol:

-

Place approximately 25 mg of 2-Amino-4,6-dichlorobenzaldehyde into a small test tube.

-

Add 0.75 mL of the first solvent (e.g., water) in small portions.

-

After each addition, shake the test tube vigorously or use a vortex mixer for 30-60 seconds.[1]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[1]

-

If the compound is water-soluble, test its solubility in diethyl ether.

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO3, and 5% HCl to assess its acidic or basic properties.[11][12][14]

The logical flow of this qualitative analysis is depicted in the following diagram:

Caption: A flowchart for the qualitative solubility testing of an organic compound.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[5]

Materials:

-

2-Amino-4,6-dichlorobenzaldehyde

-

Selected organic solvents

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer or HPLC

Protocol:

-

Preparation : Add an excess amount of 2-Amino-4,6-dichlorobenzaldehyde to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Analysis : Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument. Measure the concentration of 2-Amino-4,6-dichlorobenzaldehyde using a calibrated UV-Vis spectrophotometer or HPLC.

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

The workflow for the quantitative shake-flask method is illustrated below:

Caption: The experimental workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Experimental Results

Several factors can influence the outcome of solubility measurements, and it is crucial to control these to ensure data accuracy and reproducibility.

-

Temperature : The solubility of solids in liquids generally increases with temperature.[2] Therefore, all measurements should be performed at a constant and recorded temperature.

-

Purity of the Compound and Solvent : Impurities can significantly affect solubility. It is essential to use a well-characterized compound and high-purity solvents.

-

Equilibration Time : Insufficient time for equilibration will lead to an underestimation of the solubility. The time required should be determined empirically by taking measurements at different time points until a plateau is reached.

-

pH of the Medium : For ionizable compounds, the pH of the aqueous medium will have a profound effect on solubility. While this is more critical for aqueous solubility, it can also be a factor in protic organic solvents.

Conclusion

This guide has provided a comprehensive overview of the solubility of 2-Amino-4,6-dichlorobenzaldehyde. While specific experimental data is not widely published, a strong predictive understanding can be derived from its molecular structure and comparison with analogous compounds. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound in various organic solvents accurately. A thorough understanding and experimental determination of solubility are fundamental for the successful application of 2-Amino-4,6-dichlorobenzaldehyde in any research or development endeavor.

References

- Solubility test for Organic Compounds. (2024, September 24).

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. (n.d.). JETIR.org.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. (n.d.). Jetir.Org.

- Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform.

- What factors affect solubility?. (2022, April 18). AAT Bioquest.

- Aldehydes and ketones are the class of organic compounds that have a carbonyl group ie carbon-oxygen double bond. (n.d.). BYJU'S.

- 2,4-Dichlorobenzaldehyde. (n.d.). Solubility of Things.

- an introduction to aldehydes and ketones. (n.d.). Chemguide.

- 2,6-Dichlorobenzaldehyde. (n.d.). PubChem.

- 2,4-Dichlorobenzaldehyde. (n.d.). PubChem.

Sources

- 1. chem.ws [chem.ws]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. byjus.com [byjus.com]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. jetir.org [jetir.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

Methodological & Application

Preparation of 2-Amino-4,6-dichlorobenzaldehyde from 2-amino-4,6-dichlorobenzonitrile

Abstract & Core Directive

This guide details the synthesis of 2-amino-4,6-dichlorobenzaldehyde (Product) from 2-amino-4,6-dichlorobenzonitrile (Starting Material).

The Critical Challenge: The transformation requires the reduction of a nitrile (-CN) to an aldehyde (-CHO) in the presence of:

-

Aryl Chlorides: Susceptible to hydrodehalogenation under catalytic hydrogenation (e.g., Raney Ni, Pd/C).

-

Free Aniline (-NH₂): An acidic proton source that consumes reducing agents and poses solubility challenges.

-

Ortho-Substitution: Steric hindrance that can impede reagent approach but also stabilizes the intermediate metallo-imine.

The Solution: A controlled reduction using Diisobutylaluminum hydride (DIBAL-H) .[1][2][3][4] Unlike catalytic hydrogenation, DIBAL-H is non-destructive to aryl halides at low temperatures. This protocol utilizes a specific stoichiometry (3.0 equivalents) to accommodate the acidic amino group while driving the nitrile reduction to the imine stage, followed by a hydrolysis workup to release the aldehyde.

Retrosynthetic Strategy & Logic

The synthesis relies on stopping the reduction at the imine stage. Standard reducing agents like LiAlH₄ often over-reduce nitriles to primary amines. DIBAL-H, being sterically bulky and electrophilic, forms a stable N-aluminimine intermediate that resists further reduction at controlled temperatures.

Reaction Scheme

The transformation proceeds via two distinct phases:

-

Deprotonation: The first equivalent of DIBAL-H reacts with the free amine.

-

Reduction: The subsequent equivalents coordinate to the nitrile nitrogen, delivering a hydride to form the imine.

-

Hydrolysis: Acidic quench converts the aluminum-complexed imine into the target aldehyde.[3][5][6]

Figure 1: Reaction pathway highlighting the stable intermediate that prevents over-reduction.

Detailed Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Starting Material | 2-Amino-4,6-dichlorobenzonitrile | Substrate |

| DIBAL-H | 1.0 M in Toluene (or Hexanes) | Reducing Agent |

| Solvent | Anhydrous THF (or Toluene) | Reaction Medium |

| Quench | Sat. Potassium Sodium Tartrate (Rochelle's Salt) | Emulsion Breaker |

| Acid | 1M HCl or 5% H₂SO₄ | Hydrolysis Catalyst |

Step-by-Step Methodology

Step 1: System Preparation

-

Safety: DIBAL-H is pyrophoric.[7] All transfers must occur under positive Nitrogen or Argon pressure.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

Step 2: Solubilization (The "Amine Factor")

-

Dissolve 1.0 eq of 2-amino-4,6-dichlorobenzonitrile in anhydrous THF (concentration ~0.2 M).

-

Note: While DIBAL-H is often used in toluene, THF is recommended here to ensure the polar amino-nitrile remains in solution at low temperatures.

-

-

Cool the solution to -78°C (Dry ice/Acetone bath).

Step 3: Reagent Addition (The "3.0 Eq Rule")

-

Slowly add 3.0 equivalents of DIBAL-H (1.0 M solution) dropwise via the addition funnel.

-

Rate: Maintain internal temperature below -70°C.

-

Observation: Gas evolution (H₂) will occur immediately as the first equivalent deprotonates the amine (-NH₂ → -NH-AlR₂). This is normal.

-

Why 3.0 eq?

-

1.0 eq is consumed by the acidic amine proton.

-

1.0 eq performs the reduction of Nitrile to Imine.

-

1.0 eq excess ensures kinetic completion and accounts for any adventitious moisture.

-

-

Step 4: Reaction Progression

-

Stir at -78°C for 1 hour .

-

Slowly warm the reaction to 0°C (Ice bath) over 2 hours.

-

Critical Insight: Electron-rich nitriles (deactivated by the amino group) are less electrophilic. Warming to 0°C is often necessary to drive the reduction to completion, whereas electron-deficient nitriles might reduce fully at -78°C.

-

-

Monitor: Check by TLC or HPLC. The starting material spot should disappear. The intermediate imine may not be stable on silica; look for consumption of SM.

Step 5: The "Rochelle" Quench

-

Cool back to -20°C (optional but safer).

-

Quench: Slowly add Methanol (excess) to destroy excess hydride. Evolution of gas will be vigorous.

-

Hydrolysis: Pour the mixture into a vigorously stirring solution of Saturated Rochelle's Salt (Potassium Sodium Tartrate) and Ethyl Acetate .

-

Emulsion Management: Stir vigorously for 1–2 hours at room temperature. The mixture will initially form a gelatinous aluminum emulsion. Rochelle's salt complexes the aluminum, causing the layers to separate cleanly into two clear phases.

-

Alternative: If Rochelle's salt is unavailable, use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O), though this is riskier with the aldehyde product.

-

Step 6: Isolation & Purification

-

Separate the organic layer.[2]

-

Extract the aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with 1M HCl (cold) to ensure complete hydrolysis of the imine to the aldehyde, followed by Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude product is often yellow/orange. Recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).

Quality Control & Troubleshooting

Analytical Markers

-

Appearance: Yellow crystalline solid.

-

IR Spectroscopy: Look for the appearance of the Carbonyl stretch (C=O) around 1660–1690 cm⁻¹ (shifted slightly lower due to conjugation and H-bonding with the ortho-amine). Disappearance of the sharp Nitrile (CN) peak at ~2200 cm⁻¹.

-

¹H NMR: Distinct aldehyde singlet (-CH O) at 9.8–10.0 ppm . Broad singlet for -NH₂ at 6.0–7.5 ppm.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Recovered SM | Insufficient DIBAL-H due to amine consumption. | Increase DIBAL-H to 3.5 eq. Ensure warming to 0°C or RT. |

| Over-reduction (Benzylamine) | Temperature too high during addition; Quench too slow. | Keep addition strictly at -78°C. Quench immediately after warming. |

| Aluminum Emulsion | Improper quench. | Use Rochelle's salt and stir for at least 1 hour. Do not rush separation. |

| Dehalogenation | (Rare with DIBAL) Contaminated reagents? | Ensure no transition metals (Pd, Ni) are present. |

Stability & Storage

Ortho-Amino Aldehydes are chemically "promiscuous." The amine can condense with the aldehyde of a neighboring molecule to form oligomers or anils.

-

Storage: Store under Argon at -20°C.

-

Usage: It is highly recommended to use the aldehyde immediately in the next step (e.g., condensation to quinazoline) if possible.

References

-

DIBAL-H Reduction Mechanism & Selectivity

-

General Procedure for Nitrile Reduction

- Source: Organic Chemistry Portal. "Reduction of Nitriles to Aldehydes."

-

URL:[Link]

-

Handling of Aluminum Emulsions (Rochelle's Salt)

- Source: Common Organic Chemistry. "DIBAL-H Reduction Workup."

-

URL:[Link]

- Compound Properties (2,6-Dichlorobenzaldehyde analogs): Source: Sigma-Aldrich Product Data for 2,6-Dichlorobenzaldehyde (Structural Analog).

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Storage conditions to avoid polymerization of amino-benzaldehydes

A Guide to Preventing Polymerization and Ensuring Compound Stability

Welcome to the Technical Support Center for amino-benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive compounds. The inherent reactivity of aminobenzaldehydes, stemming from the presence of both an amino and an aldehyde functional group, makes them prone to self-condensation and polymerization. This can lead to sample degradation, inaccurate experimental results, and loss of valuable material.

This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your aminobenzaldehyde samples. By understanding the underlying chemical principles and adhering to best practices for storage and handling, you can significantly mitigate the risk of polymerization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations for their causes and actionable steps for resolution.

Problem 1: My aminobenzaldehyde has changed color (e.g., yellow to brown or dark red) and/or solidified.

-

Causality: This is a classic sign of polymerization. The amino group of one molecule can react with the aldehyde group of another in a condensation reaction, forming an imine (Schiff base). This process can continue, leading to the formation of longer-chain polymers and conjugated systems, which are often colored.[1] The presence of acid or base traces can catalyze this self-condensation.[1] Heat and light can also accelerate this process.

-

Troubleshooting Protocol:

-

Assess the Extent: If the discoloration is minor, the product might still be usable for some applications, but purification is recommended. If significant solidification or tar-like consistency is observed, the product is likely extensively polymerized and may not be salvageable for sensitive applications.

-

Purification (for minor polymerization):

-

Recrystallization: For solid aminobenzaldehydes, recrystallization from a suitable solvent like water or a mixture of ethanol and ether may help remove polymeric impurities.[2]

-

Steam Distillation: This technique can be effective for isolating the monomeric aminobenzaldehyde from non-volatile polymers.[1][2]

-

-

Prevention: Review your storage conditions immediately. Ensure the product is stored under the recommended conditions outlined in the FAQ section below.

-

Problem 2: I am observing inconsistent results in my reactions using aminobenzaldehyde.

-

Causality: Inconsistent results are often a downstream effect of using a partially polymerized starting material. The presence of oligomers and polymers can interfere with the intended reaction, leading to lower yields, unexpected byproducts, and poor reproducibility. The actual concentration of the monomeric aminobenzaldehyde is lower than anticipated, affecting reaction stoichiometry.

-

Troubleshooting Protocol:

-

Purity Check: Before use, assess the purity of your aminobenzaldehyde. A melting point determination can be a quick and effective indicator. A broad melting range or a melting point lower than the literature value suggests the presence of impurities, including polymers.[1]

-

Use Fresh Aliquots: If you suspect your stock has degraded, use a fresh, unopened vial of the compound if available.

-

Implement Strict Storage: Moving forward, adhere strictly to the recommended storage conditions to prevent future degradation.

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of aminobenzaldehydes.

Q1: What are the ideal storage conditions for aminobenzaldehydes?

The primary goal is to minimize exposure to factors that promote polymerization: heat, light, moisture, and atmospheric oxygen.

-

Temperature: Cold storage is crucial. For most aminobenzaldehydes, refrigeration at 2-8°C is recommended.[3] However, for highly reactive isomers like 2-aminobenzaldehyde, storage at -20°C is often advised.[2][4][5] Always consult the supplier's safety data sheet (SDS) for specific recommendations.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[6][7] This displaces oxygen, which can promote oxidative degradation pathways, and also helps to minimize moisture contact.

-

Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.[6][7][8] Light can provide the energy to initiate polymerization.

-

Moisture: Aminobenzaldehydes are often moisture-sensitive.[9] Store in a tightly sealed container in a dry environment. A desiccator can provide additional protection.

Q2: Which isomer of aminobenzaldehyde is the most unstable?

2-Aminobenzaldehyde (ortho-aminobenzaldehyde) is notoriously unstable and polymerizes rapidly at room temperature.[2][4] Its synthesis and isolation require rapid procedures to prevent self-condensation.[2][10] 3-Aminobenzaldehyde and 4-aminobenzaldehyde are generally more stable but will still degrade over time if not stored properly.

Q3: Can I store aminobenzaldehydes in solution?

Storing aminobenzaldehydes in solution is generally not recommended for long-term storage, as the solvent can potentially participate in degradation reactions. If you need to prepare a stock solution, it is best to prepare it fresh before use. If short-term storage is necessary, use a dry, aprotic solvent and store the solution under an inert atmosphere at low temperatures (-20°C or -80°C).[6]

Q4: What type of container should I use for storing aminobenzaldehydes?

Use glass containers, preferably amber glass, with a tight-fitting cap.[11] Avoid containers with metal lids, as metal ions can potentially catalyze degradation.[11] Ensure the container is clean and dry before use.

Summary of Recommended Storage Conditions

| Parameter | 2-Aminobenzaldehyde | 3-Aminobenzaldehyde | 4-Aminobenzaldehyde |

| Temperature | -20°C[2][4][5] | 2-8°C[3] | 4°C[6][7] |

| Atmosphere | Inert (Nitrogen or Argon)[5] | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon)[6][7] |

| Light | Protect from light[5] | Protect from light | Protect from light[6][7] |

| Moisture | Store in a dry environment | Store in a dry environment[12] | Moisture sensitive[9] |

Visualizing the Polymerization Pathway

The following diagram illustrates the initial step of self-condensation of aminobenzaldehydes, which leads to the formation of an imine (Schiff base) and can subsequently lead to polymerization.

Caption: Initial step of aminobenzaldehyde polymerization.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzaldehyde. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 15, 2026, from [Link]

-

ChemBK. (n.d.). 2-Aminobenzaldehyde. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 15, 2026, from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 15, 2026, from [Link]

-

LookChem. (n.d.). 3-Aminobenzaldehyde. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Aromatic Amines Hazcard Overview | PDF. Retrieved February 15, 2026, from [Link]

-

Stony Brook University Environmental Health and Safety. (n.d.). Chemical Storage Guide. Retrieved February 15, 2026, from [Link]

-

SciSpace. (2006, October 14). Self-Assembling Polycondensation of 4-Aminobenzaldehyde. Preparation of Star-Like Aggregates of Cone-Shaped Poly(azomethine) Crystals. Retrieved February 15, 2026, from [Link]

-

Loba Chemie. (n.d.). p-DIMETHYL AMINO BENZALDEHYDE FOR SYNTHESIS. Retrieved February 15, 2026, from [Link]

-

Carlo Erba Reagents. (2026, January 21). Benzaldehyde Analytical Grade. Retrieved February 15, 2026, from [Link]

-

AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved February 15, 2026, from [Link]

-

MEL Science. (n.d.). Polymerization and polycondensation reactions. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Polymerization. Retrieved February 15, 2026, from [Link]

-

University of Wollongong. (2024, May 2). Guideline for the Management of Time Sensitive Chemicals. Retrieved February 15, 2026, from [Link]

-

The Organic Chemistry Tutor. (2024, April 10). Polymerization Reactions. Retrieved February 15, 2026, from [Link]

-

Journal of the Chemical Society (Resumed). (1950). 2. Preparation of p-aminobenzaldehyde, and the mechanism of the reactions of sodium polysulphides with p-nitrotoluene. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (1999, January). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved February 15, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. documents.uow.edu.au [documents.uow.edu.au]

- 12. chemicalbook.com [chemicalbook.com]

Technical Support Center: Synthesis of 2-Amino-4,6-dichlorobenzaldehyde

Case ID: SYN-2A46DCB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary

The synthesis of 2-Amino-4,6-dichlorobenzaldehyde presents a classic "chemoselectivity vs. stability" paradox. You must reduce a nitro group (

This guide replaces generic textbook advice with field-proven protocols designed to maximize yield and purity.

Module 1: Strategic Route Selection

The "Golden Path": Iron-Mediated Reduction

While catalytic hydrogenation (

Recommended Method: Iron Powder reduction in mild acidic media (Bechamp Reduction variant).

| Parameter | Fe / Acid (Recommended) | ||

| Chemoselectivity | High (Preserves CHO & Cl) | Low (Risks de-Cl and -OH) | High |

| Yield Potential | 85-95% | Variable | 70-80% |

| Work-up Difficulty | High (Iron sludge) | Low (Filtration) | Very High (Emulsions) |

| Scalability | Excellent | Good | Poor |

Mechanistic Pathway & Failure Modes

Understanding why the reaction fails is the first step to fixing it.

Figure 1: Reaction cascade showing the critical path (Green) vs. common failure modes (Red).

Module 2: Optimized Experimental Protocol

Objective: Synthesize 10g of 2-Amino-4,6-dichlorobenzaldehyde. Precursor: 2-Nitro-4,6-dichlorobenzaldehyde.

Reagents

-

Substrate: 2-Nitro-4,6-dichlorobenzaldehyde (1.0 eq)

-

Reductant: Iron Powder (325 mesh preferred) (4.0 - 5.0 eq)

-

Solvent: Ethanol/Water (3:1 ratio) or Isopropanol/Water.

-

Catalyst/Acid: Ammonium Chloride (

) (0.5 eq) OR Acetic Acid (5.0 eq).-

Note:

is milder and prevents acid-catalyzed polymerization of the product.

-

Step-by-Step Workflow

-

Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with iron sludge) and reflux condenser, dissolve the Nitro precursor in Ethanol/Water.

-

Activation: Add Ammonium Chloride (or Acetic Acid) and heat to mild reflux (

). -

Reduction: Add Iron Powder in portions over 30 minutes.

-

Why? Adding all at once can cause a vigorous exotherm, leading to solvent boil-over.

-

-

Monitoring: Reflux for 1–3 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane).

-

Endpoint: Disappearance of the nitro spot.[1] The amine spot will likely be fluorescent under UV.

-

-

The Critical Work-up (Sludge Management):

-

Standard: Filter hot through a Celite pad.[2] Wash with hot ethanol.

-

Pro-Tip (If clogging occurs): Add Sodium Sulfate or a small amount of EDTA to the mixture before filtering to sequester iron ions and coagulate the sludge.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure.[2]

-

Do not distill to dryness. Leave a small amount of solvent.

-

Pour into ice water to precipitate the yellow solid.

-

-

Stabilization:

-

Immediate Action: If not using immediately, convert to the Hydrochloride Salt by bubbling HCl gas into an etherial solution of the product. The salt is indefinitely stable.

-

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and I see a dark tar in the flask.

Diagnosis: You likely suffered from thermal polymerization . 2-aminobenzaldehydes are unstable and form anhydro-bases (dimers/trimers) when heated for too long. Solution:

-

Reduce Heat: Do not reflux longer than necessary. Stop exactly when the starting material is consumed.

-

Switch Acid: If using Acetic Acid, switch to Ammonium Chloride . Stronger acids catalyze the self-condensation of the amino-aldehyde.

Q2: The filtration is a nightmare. The iron "mud" clogs everything.

Diagnosis: Colloidal iron hydroxides (

-

The "Sandwich" Method: Use a sintered glass funnel with a layer of sand, then Celite, then sand.

-

The Chemical Fix: Add 10-20% aqueous Trisodium Citrate or EDTA to the reaction mixture 10 minutes before filtering. This chelates the iron, making the solid more granular and easier to filter [1].

Q3: I see a new impurity spot that isn't the product or starting material.

Diagnosis:

-

If spot is less polar (runs higher): Possible Azoxy intermediate. This happens if the reaction pH is too basic or the reduction is incomplete.

-

If spot is more polar (runs lower): Possible Hydroxylamine intermediate (

). Solution: Add 1 extra equivalent of Iron and reflux for 30 more minutes to push the intermediate to the amine.

Q4: Can I store the free base?

Answer: No. The free aldehyde is prone to oxidation and condensation.

-

Short term: Store under Argon at

in the dark. -

Long term: Convert to the HCl salt.

Module 4: Work-up Decision Logic

Use this decision tree to navigate the most difficult part of the synthesis: the isolation.

Figure 2: Decision tree for optimizing work-up and storage stability.

References

-

Reductive Work-up Optimization: Strategies for dealing with gelatinous rust byproduct. (2025).[3] Practical process chemistry discussions indicate Trisodium Citrate or EDTA as effective chelators for Fe workups.

-

General Synthesis of 2-Amino-benzaldehydes: Organic Syntheses, Coll. Vol. 5, p. 552 (1973). (Describes the Fe/HCl reduction of 2-nitrobenzaldehyde).

-

Stability of 2-Amino-3-halogeno-benzaldehydes: U.S. Patent 10,047,037 B2. Discusses the inherent instability and condensation risks of amino-halogeno-benzaldehydes.

-

Iron Reduction Methodology: Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. (Environmental applications confirming reaction kinetics and surface passivation issues).

Disclaimer: This guide is for educational and research purposes. Always consult the Safety Data Sheet (SDS) for 2-Nitro-4,6-dichlorobenzaldehyde and 2-Amino-4,6-dichlorobenzaldehyde before handling. These compounds are likely skin irritants and potential sensitizers.

Sources

Technical Support Center: Alternative Reduction Catalysts for Nitro-Dichlorobenzaldehydes

Welcome to the Technical Support Center dedicated to the selective reduction of nitro-dichlorobenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, in-depth frequently asked questions (FAQs), and robust experimental protocols. Navigating the chemoselective reduction of a nitro group in the presence of both chloro and aldehyde functionalities presents a significant synthetic challenge. This resource is structured to empower you with the knowledge to overcome these obstacles, optimize your reaction conditions, and achieve high yields of the desired amino-dichlorobenzaldehydes, which are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses the most frequent issues encountered during the catalytic reduction of nitro-dichlorobenzaldehydes. Each problem is analyzed from a mechanistic standpoint to provide not just a solution, but a foundational understanding of the underlying chemical principles.

Problem 1: Significant Hydrodehalogenation (Loss of Chloro Substituents)

One of the most prevalent side reactions is the hydrogenolysis of the carbon-chlorine bond, leading to undesired byproducts and reduced yield of the target molecule.[1]

Causality: This issue often arises from the use of overly active hydrogenation catalysts, such as standard palladium on carbon (Pd/C), which readily facilitates the cleavage of C-Cl bonds.[1]

Solutions & Optimization:

-

Catalyst Selection: The choice of catalyst is paramount in preventing hydrodehalogenation.

-

Sulfided Platinum on Carbon (Pt(S)/C): This catalyst is highly recommended for its excellent selectivity in reducing nitro groups while preserving halogen substituents.[1] The sulfur treatment moderates the catalyst's activity, thereby suppressing the hydrogenolysis of the C-Cl bond.

-

Bimetallic Catalysts: The introduction of a second metal can significantly enhance selectivity. Iron-promoted platinum on activated carbon (Pt-Fe/AC) has demonstrated the ability to completely suppress hydrodechlorination.[1] Similarly, bimetallic AuPd nanoparticles have shown good selectivity for the hydrogenation of chloronitrobenzenes.[2] Nickel-based bimetallic catalysts are also emerging as a cost-effective and efficient alternative.[3]

-

Raney Nickel: This is a classic and effective alternative to palladium-based catalysts for substrates prone to dehalogenation.[1][4]

-

-

Reaction Condition Optimization:

-

Lower Hydrogen Pressure: High hydrogen pressures can promote hydrodehalogenation. Operating at lower or even atmospheric pressure can significantly improve selectivity.

-

Temperature Control: Most nitro group reductions are highly exothermic.[5] Maintaining a lower reaction temperature can help minimize the rate of the undesired dehalogenation reaction.

-

Solvent Choice: The polarity of the solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used.

-

Problem 2: Low Conversion of the Nitro Group or Sluggish Reaction Rates

Incomplete or slow reactions are another common frustration, leading to difficult purifications and reduced process efficiency.[6]

Causality: This can be attributed to several factors, including insufficient catalyst activity, catalyst poisoning, or suboptimal reaction conditions.[1]

Solutions & Optimization:

-

Catalyst Activity and Loading:

-

Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly to maintain its activity.[6]

-

Increase Catalyst Loading: A modest increase in the catalyst-to-substrate ratio can often accelerate the reaction rate.[1]

-

Catalyst Activation: Some catalysts may require an activation step before use. Consult the supplier's guidelines.

-

-

Reaction Parameters:

-

Increase Hydrogen Pressure: If hydrodehalogenation is not a concern, increasing the hydrogen pressure can enhance the reaction rate.[6]

-

Elevate Temperature: Gently increasing the reaction temperature can improve kinetics, but must be balanced with the risk of promoting side reactions.

-

Efficient Stirring: In heterogeneous catalysis, ensuring efficient mixing is crucial for good contact between the substrate, catalyst, and hydrogen.[7]

-

-

Catalyst Poisons:

-

Sulfur Compounds: Trace amounts of sulfur-containing impurities in the starting material or solvent can poison noble metal catalysts.

-

Purification of Starting Material: Ensure the nitro-dichlorobenzaldehyde is of high purity.

-

Problem 3: Undesired Reduction of the Aldehyde Group

The aldehyde functionality is also susceptible to reduction, leading to the formation of the corresponding benzyl alcohol derivative.

Causality: Strong reducing agents or harsh reaction conditions can lead to the non-selective reduction of the aldehyde.

Solutions & Optimization:

-

Chemoselective Reagents:

-

Metal/Acid Systems: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are known for their high chemoselectivity in reducing nitro groups in the presence of carbonyls.[4][8][9]

-

Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (e.g., Pd/C) can offer excellent selectivity.[7][10] The in-situ generation of hydrogen often leads to milder reaction conditions.

-

Sodium Sulfide (Na₂S): This reagent can be a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate. It is known to selectively reduce nitro groups.[4]

-

-

Reaction Control:

-

Stoichiometry: When using stoichiometric reducing agents, ensure the correct molar equivalents are used to avoid over-reduction.

-

Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction upon complete consumption of the starting material.[6]

-

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation with Pd/C for the reduction of nitro-dichlorobenzaldehydes?

While Pd/C is a very efficient catalyst for nitro group reduction, it is generally not recommended for substrates containing chloro substituents due to the high risk of hydrodehalogenation.[1][4] If you must use Pd/C, it is crucial to carefully control the reaction conditions (low H₂ pressure, low temperature) and monitor the reaction closely.[8] However, alternative catalysts like sulfided Pt/C or Raney Nickel are much safer choices for this transformation.[1]

Q2: My reaction is exothermic. What are the safety considerations?

Most nitro group reductions are highly exothermic and require careful management to ensure safe operation, especially on a larger scale.[5] Proper temperature control through cooling baths and portion-wise addition of reagents is crucial.[6] For scale-up, a reaction calorimetric investigation is recommended to assess the heat evolution and design appropriate safety measures.[5]

Q3: How can I monitor the progress of my reaction?

The reaction progress can be effectively monitored by TLC, HPLC, or Gas Chromatography (GC).[1][6] A simple TLC analysis can show the disappearance of the starting material and the appearance of the product. For more quantitative analysis, HPLC or GC is recommended. It is also possible to monitor the reaction by observing the uptake of hydrogen from a gas reservoir in catalytic hydrogenation setups.[1]

Q4: What is the typical work-up procedure for these reactions?

For heterogeneous catalytic reactions, the work-up typically involves filtering the reaction mixture through a pad of Celite to remove the solid catalyst.[6] The filter cake should be washed with the reaction solvent to ensure complete recovery of the product. The filtrate is then concentrated under reduced pressure. For metal/acid reductions, the work-up involves neutralization with a base (e.g., sodium bicarbonate) and extraction of the product into an organic solvent.[8]

Q5: Are there any "green" or more sustainable alternatives for this reduction?

Catalytic transfer hydrogenation is often considered a greener alternative as it avoids the use of high-pressure hydrogen gas.[7][10] The use of non-noble metal catalysts, such as those based on iron, cobalt, or nickel, is also a more sustainable approach compared to precious metal catalysts.[3][11] Biocatalytic methods are also emerging as environmentally friendly and highly selective alternatives.[12]

Experimental Protocols

Protocol 1: Chemoselective Reduction using Iron in Acetic Acid

This method is robust, cost-effective, and offers excellent chemoselectivity for the nitro group over both the chloro and aldehyde functionalities.[8]

Reagents and Materials:

-

Nitro-dichlorobenzaldehyde

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-dichlorobenzaldehyde (1.0 eq) in a mixture of ethanol and acetic acid.

-

To the stirred solution, add iron powder (3-5 eq) portion-wise. The addition may be exothermic, so control the rate of addition to maintain a manageable temperature.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

-

Wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino-dichlorobenzaldehyde.

Protocol 2: Selective Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a hydrogen donor in the presence of a catalyst, offering mild reaction conditions and high selectivity.[10]

Reagents and Materials:

-

Nitro-dichlorobenzaldehyde

-

Ammonium formate

-

10% Pd/C (or a more selective catalyst like Pt(S)/C)

-

Methanol or Ethanol

-

Celite®

Procedure:

-

To a solution of the nitro-dichlorobenzaldehyde (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol%).

-

To this suspension, add ammonium formate (3-5 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Reduction Methods for Nitro-Dichlorobenzaldehydes

| Parameter | Catalytic Hydrogenation (Selective Catalyst) | Metal-Mediated Reduction (Fe/AcOH) | Catalytic Transfer Hydrogenation |

| Primary Reagents | H₂, Pt(S)/C or Raney Ni | Iron powder, Acetic Acid | Ammonium formate, Pd/C (or alternative) |

| Solvent | Ethanol or Ethyl Acetate | Ethanol, Water | Methanol or Ethanol |

| Temperature | Room Temperature | 80-100 °C | Room Temperature to Reflux |

| Selectivity | High (with proper catalyst) | Very High | High |

| Advantages | Clean reaction, high atom economy | Low cost, high chemoselectivity | Mild conditions, avoids H₂ gas |

| Disadvantages | Catalyst cost, potential for dehalogenation | Stoichiometric waste, acidic conditions | Cost of hydrogen donor |

Visualizations

Troubleshooting Workflow for Nitro-Dichlorobenzaldehyde Reduction

Caption: A decision tree for troubleshooting common issues.

General Reaction Pathway and Potential Side Products

Caption: The desired reaction pathway and common side products.

References

- Royal Society of Chemistry. (n.d.). A photoactive bimetallic framework for direct aminoformylation of nitroarenes. Green Chemistry.

- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.

- MDPI. (n.d.). Supported Bimetallic AuPd Nanoparticles as a Catalyst for the Selective Hydrogenation of Nitroarenes.

- ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.

- Chemical Reviews. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts.

- BenchChem. (2025). Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents.

- ResearchGate. (n.d.). Hydrogenation of nitroarene using Ni‐Fe bimetallic catalyst.

- BenchChem. (2025). Challenges in the selective reduction of the nitro group.

- (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.

- Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

- Reddit. (2023). my nitro refuses to be reduced.

- ResearchGate. (2023). Preparation of Ag–Co@C–N Bimetallic Catalysts for Application to Nitroaromatic–Azoxybenzene Reduction Coupling.

- Materials Envi Lab. (n.d.). Various publications on catalysis.

- BenchChem. (n.d.). Application Note: Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride.

- ResearchGate. (2002). Catalytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine.

- PMC. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

- Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.

- SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Amino-4,6-dichlorobenzaldehyde

Introduction

2-Amino-4,6-dichlorobenzaldehyde is a substituted aromatic aldehyde of significant interest as a precursor and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its unique substitution pattern—an electron-donating amino group and three electron-withdrawing groups (two chloro, one formyl)—creates a distinct electronic environment that is crucial for its reactivity and spectroscopic properties. Accurate characterization is paramount for researchers in synthetic and medicinal chemistry, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary tool for structural elucidation.

This guide provides an in-depth analysis and prediction of the ¹H NMR spectrum of 2-Amino-4,6-dichlorobenzaldehyde. In the absence of a directly published spectrum for this specific molecule, this document leverages expert analysis of substituent effects and a comparative study of structurally analogous compounds to offer a reliable, data-supported interpretation. We will dissect the expected chemical shifts, multiplicities, and integration values, grounding our predictions in the fundamental principles of NMR and experimental data from related molecules.

Molecular Structure and Predicted Proton Environments

The structure of 2-Amino-4,6-dichlorobenzaldehyde contains four distinct proton environments: the aldehyde proton (CHO), the two protons of the primary amine (NH₂), and the two aromatic protons on the benzene ring (H-3 and H-5). The substitution pattern dictates that the two aromatic protons are not chemically equivalent.

Caption: Molecular structure of 2-Amino-4,6-dichlorobenzaldehyde with key proton environments highlighted.

Based on established principles of substituent effects, we can predict the chemical shifts for these protons.

-

Aldehyde Proton (CHO): The formyl group is strongly deshielded by the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. This proton is consistently found far downfield, typically in the range of 9.7-10.0 ppm.[1][2]

-

Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[3] The signal is often broad and typically appears between 1-5 ppm.[2] In a molecule like this, the electron-withdrawing nature of the ring may shift it slightly downfield.

-

Aromatic Protons (H-3, H-5):

-

H-3: This proton is ortho to the powerfully electron-donating amino group (-NH₂) and meta to the electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups. The strong shielding resonance effect of the amino group is expected to dominate, shifting this proton significantly upfield relative to benzene (7.26 ppm).

-

H-5: This proton is situated between two electron-withdrawing chloro groups and is meta to the amino group. The combined inductive deshielding from the adjacent chlorine atoms will be the dominant effect, shifting this proton downfield.

-

The predicted ¹H NMR data is summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-CHO | 9.8 - 10.1 | Singlet (s) | 1H | Strong deshielding by the carbonyl group. |

| H-5 | 7.3 - 7.6 | Singlet (s) | 1H | Deshielded by two adjacent chloro groups. No adjacent protons for coupling. |

| H-3 | 6.6 - 6.9 | Singlet (s) | 1H | Shielded by the ortho-amino group. No adjacent protons for coupling. |

| H-NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | 2H | Variable shift due to H-bonding; often broad. |

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the known ¹H NMR data of several analogous benzaldehydes. This comparison allows us to isolate the electronic contribution of each substituent to the chemical shifts of the aromatic protons.

| Compound | H-3 (ppm) | H-5 (ppm) | Aldehyde H (ppm) | Reference |

| Benzaldehyde | 7.51 (m) | 7.51 (m) | 10.0 (s) | [4] |

| 2-Aminobenzaldehyde | 6.62 (t) | 7.30 (m) | 9.87 (s) | [5] |

| 2,4-Dichlorobenzaldehyde | 7.39 (dd) | 7.50 (d) | 10.42 (s) | [6] |

| 3,4-Dichlorobenzaldehyde | 7.73 (dd) | 7.96 (d) | 9.96 (s) | [7] |

| 2-Amino-4,6-dichlorobenzaldehyde | ~6.7 (Predicted) | ~7.4 (Predicted) | ~9.9 (Predicted) | - |

Analysis of Substituent Effects:

-

The Amino Group Effect: In 2-aminobenzaldehyde, the H-3 proton appears significantly upfield at ~6.62 ppm compared to ~7.5 ppm in benzaldehyde.[4][5] This ~0.9 ppm upfield shift is a classic demonstration of the strong shielding effect of an ortho-amino group. We predict a similar strong shielding for the H-3 proton in our target molecule.

-

The Chloro Group Effect: In 2,4-dichlorobenzaldehyde, the H-3 proton is at 7.39 ppm and the H-5 proton is at 7.50 ppm.[6] The chlorine atoms are deactivating and deshielding, causing all aromatic protons to shift downfield relative to benzene. The position of the H-5 proton in our target molecule, being flanked by two chloro groups, is expected to experience even stronger deshielding.

-

Synergistic Effects: In 2-Amino-4,6-dichlorobenzaldehyde, the chemical shifts of H-3 and H-5 are governed by a combination of these competing effects. The powerful electron-donating NH₂ group at C2 will primarily dictate the upfield shift of H-3. Conversely, the additive deshielding effects of the chloro groups at C4 and C6, along with the aldehyde at C1, will control the downfield position of H-5. The lack of adjacent protons for both H-3 and H-5 is predicted to result in two distinct singlets in the aromatic region, simplifying the spectrum significantly.

Standardized Protocol for ¹H NMR Data Acquisition

To ensure the collection of high-quality, reproducible data for compounds like 2-Amino-4,6-dichlorobenzaldehyde, a standardized experimental protocol is essential. This protocol serves as a self-validating system for generating trustworthy results.

Experimental Workflow Diagram

Caption: Standardized workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Amino-4,6-dichlorobenzaldehyde.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Causality: DMSO-d₆ is often preferred for compounds with amine and aldehyde protons as it can slow down proton exchange, leading to sharper NH peaks, and is an excellent solvent for a wide range of polarities.[3] CDCl₃ is also a common choice.[8]

-

Vortex the sample until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[9]

-

Insert the sample into the spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

-

Set up a standard proton experiment. Key parameters include:

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is standard for qualitative scans.[10]

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[8]

-

Integrate all peaks to determine the relative ratio of protons in each environment.

-

Analyze the multiplicity (splitting pattern) of each signal to deduce information about neighboring protons.

-

Conclusion

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Juen, M. A., et al. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

(n.d.). 2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 08). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

(n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

(n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Chemistry Steps. (2024, August 01). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Brown, W. P. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Retrieved from [Link]

- Alaimo, R. J. (1971). The preparation and characterization of 2-amino-5,6-diehloro and 2-amino-6,7-dichlorobenzothiazole. Journal of Heterocyclic Chemistry.

-

Indian Journal of Chemistry. (2023, May 19). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. CSIR-NIScPR Open Research. Retrieved from [Link]

- Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde.

-

ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 3,4-Dichlorobenzaldehyde(6287-38-3) 1H NMR [m.chemicalbook.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. rsc.org [rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

Safety Operating Guide

2-Amino-4,6-dichlorobenzaldehyde: Proper Disposal & Handling Guide

[1]

Executive Safety Summary

Immediate Action Required: Treat 2-Amino-4,6-dichlorobenzaldehyde (CAS: 42454-06-8) as a Corrosive (Category 1B) and Environmentally Hazardous substance.

This compound presents a dual-hazard profile:

-

Direct Tissue Damage: It causes severe skin burns and eye damage upon contact.

-

Downstream Toxicity: It is toxic to aquatic life with long-lasting effects.[1]

Core Disposal Directive: Do NOT dispose of this compound down the drain or in general trash. It must be segregated into Halogenated Organic Waste streams to ensure proper incineration with acid-gas scrubbing.

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of corrosive dust/particulates. |

| Hand | Nitrile (Double-gloved) or Neoprene | Standard nitrile provides splash protection; double glove for solids handling. |

| Eye/Face | Chemical Goggles + Face Shield | Essential. Safety glasses are insufficient for corrosive solids that may disperse dust. |

| Body | Lab Coat (Buttoned) + Apron | Prevents contamination of street clothes; apron adds barrier against bulk spills. |

Chemical Profile & Disposal Logic

To ensure compliance and safety, researchers must understand why specific protocols are enforced.[2] This section details the chemical causality behind the disposal rules.

Structure-Property Disposal Logic

-

Chlorine Substituents (Cl): The presence of two chlorine atoms classifies this as a Halogenated Organic Compound (HOC) .

-

Impact: Incineration of HOCs generates hydrogen chloride (HCl) gas. If sent to a standard incinerator lacking scrubbers, it damages infrastructure and violates emissions standards.[2] It must go to a facility equipped for halogenated waste.

-

-

Aldehyde Group (-CHO): This moiety is susceptible to oxidation.

-

Impact:Incompatibility. Do not store waste containing this compound in the same carboy as strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions or pressure buildup.[2]

-

-

Amine Group (-NH₂): Basic functionality.

-

Impact: Potential for acid-base reactions.[1] Ensure waste streams are not mixed with concentrated inorganic acids unless part of a controlled neutralization protocol.

-

Waste Segregation Decision Tree

Proper segregation is the primary defense against laboratory accidents and regulatory fines. Use the following logic flow to determine the correct waste stream.

Figure 1: Decision logic for segregating 2-Amino-4,6-dichlorobenzaldehyde waste. Note that because the solute itself is halogenated, the safest default for liquid waste is the Halogenated Stream.[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired chemicals, excess reagent, weighing boat residues.[2]

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant liner (Teflon/PTFE).

-

Labeling: Affix a hazardous waste label immediately.

-

Transfer:

-

Secondary Containment: Place the sealed jar into a secondary bin until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, filtrates, and reaction solvents.[2]

-

Stream Identification: Regardless of the solvent used (Ethanol, Ethyl Acetate, etc.), the presence of 2-Amino-4,6-dichlorobenzaldehyde introduces organic halogens.[2]

-

Action: Discard into the Halogenated Waste carboy.

-

-

Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric Acid) or reactive metals.

-

pH Check: If the reaction involved strong acids or bases, adjust the pH to between 5 and 9 before adding to the bulk solvent waste container to prevent exothermic reactions inside the drum.

Spill Management & Decontamination

Accidental release requires immediate, disciplined action to prevent exposure and facility contamination.[2][1]

Spill Response Workflow

Figure 2: Operational workflow for managing solid spills in the laboratory.

Detailed Cleanup Steps[1][3][4][5][6][7]

-

Isolate: Demarcate the area. If a large amount of dust is airborne, evacuate the lab and allow the HVAC system to clear the air for 15 minutes.[2]

-

Dampen (Critical): Do not dry sweep corrosive dusts, as this generates inhalable aerosols. Gently cover the spill with paper towels dampened with an inert solvent (e.g., heptane) or water (if quantity is small) to weigh down the powder.[2]

-

Collect: Use a plastic scoop or dustpan to collect the damp solid/towel mixture. Place immediately into a hazardous waste bag.

-

Surface Decontamination:

-

Wipe the surface with a mild detergent solution (soap and water).

-